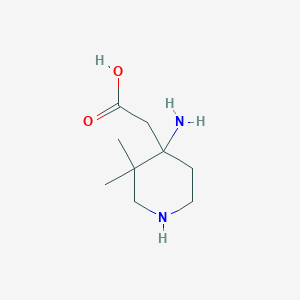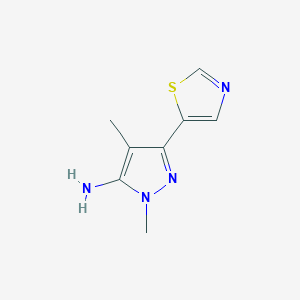
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring, followed by chloromethylation. One common method involves the reaction of a suitable benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethoxy group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, amine, or thiol.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes under suitable conditions.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
4-Bromobenzotrifluoride: Contains a bromine atom instead of a chloromethyl group.
4-Fluoroanisole: Contains a fluorine atom and a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group provides increased stability and lipophilicity, while the chloromethyl group offers reactivity towards nucleophiles, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H8ClF3O |
|---|---|
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 |
InChI-Schlüssel |
LPCPAFYMNZLCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


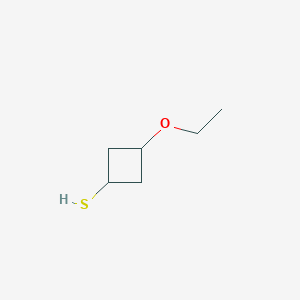
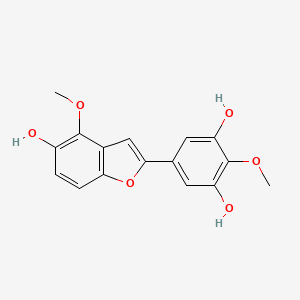

![3-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13072189.png)

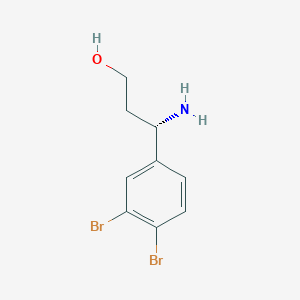
![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)


